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  • Product: 2-acetyloxy-5-(1-adamantyl)benzoic Acid
  • CAS: 312747-77-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-acetyloxy-5-(1-adamantyl)benzoic acid

Introduction: The Convergence of Adamantane and Salicylate Moieties in Medicinal Chemistry The synthesis of novel pharmacologically active agents is a cornerstone of modern drug development. This guide details the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Adamantane and Salicylate Moieties in Medicinal Chemistry

The synthesis of novel pharmacologically active agents is a cornerstone of modern drug development. This guide details the synthesis of 2-acetyloxy-5-(1-adamantyl)benzoic acid, a molecule that merges the structural features of two medicinally significant scaffolds: salicylic acid and adamantane. Salicylic acid and its derivatives, most notably acetylsalicylic acid (aspirin), are renowned for their anti-inflammatory, analgesic, and antipyretic properties. The incorporation of the bulky, lipophilic adamantyl group is a well-established strategy in medicinal chemistry to enhance the therapeutic index of parent compounds. The rigid adamantane cage can improve metabolic stability, increase lipophilicity for better membrane permeability, and provide a robust anchor for specific receptor interactions.

This document provides a comprehensive overview of a two-step synthesis of 2-acetyloxy-5-(1-adamantyl)benzoic acid, designed for researchers, scientists, and professionals in drug development. The synthesis involves an initial Friedel-Crafts alkylation of salicylic acid with 1-adamantanol, followed by the acetylation of the resulting 5-(1-adamantyl)salicylic acid. We will delve into the detailed experimental protocols, the mechanistic underpinnings of each reaction, and the analytical characterization of the intermediate and final products.

Synthetic Strategy Overview

The synthesis of 2-acetyloxy-5-(1-adamantyl)benzoic acid is efficiently achieved through a two-step sequence as illustrated below. The first step is a Friedel-Crafts alkylation to introduce the adamantyl moiety onto the salicylic acid backbone, followed by a classic acetylation of the phenolic hydroxyl group.

Synthesis_Overview Salicylic_Acid Salicylic Acid Intermediate 5-(1-adamantyl)salicylic acid Salicylic_Acid->Intermediate Step 1: Friedel-Crafts Alkylation Adamantanol 1-Adamantanol Adamantanol->Intermediate Final_Product 2-acetyloxy-5-(1-adamantyl)benzoic acid Intermediate->Final_Product Step 2: Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product

Caption: Overall synthetic route for 2-acetyloxy-5-(1-adamantyl)benzoic acid.

Part 1: Synthesis of 5-(1-adamantyl)salicylic acid via Friedel-Crafts Alkylation

The introduction of the adamantyl group at the C-5 position of salicylic acid is accomplished through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution is effectively catalyzed by a strong acid, such as trifluoroacetic acid, which facilitates the formation of the adamantyl carbocation from 1-adamantanol.

Experimental Protocol

Materials:

  • Salicylic acid

  • 1-Adamantanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 eq) and 1-adamantanol (1.1 eq) in dichloromethane.

  • Slowly add trifluoroacetic acid (TFA) (10-15 eq) to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford 5-(1-adamantyl)salicylic acid as a white crystalline solid.

Mechanism of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. In this specific reaction, trifluoroacetic acid serves as a strong protic acid that protonates the hydroxyl group of 1-adamantanol, leading to the formation of a good leaving group (water). Subsequent departure of water generates the stable tertiary adamantyl carbocation. This carbocation then acts as the electrophile and is attacked by the electron-rich salicylic acid ring. The hydroxyl and carboxyl groups of salicylic acid are ortho, para-directing; however, due to steric hindrance at the ortho positions, the bulky adamantyl group preferentially substitutes at the para-position (C-5). A final deprotonation step restores the aromaticity of the ring, yielding 5-(1-adamantyl)salicylic acid.[1]

FC_Alkylation_Mechanism cluster_step1 Step 1: Formation of the Adamantyl Carbocation cluster_step2 Step 2: Electrophilic Aromatic Substitution AdOH 1-Adamantanol AdOH2_plus Protonated Adamantanol AdOH->AdOH2_plus + H+ H_plus H+ (from TFA) Ad_plus Adamantyl Carbocation AdOH2_plus->Ad_plus - H2O Sigma_Complex Sigma Complex (intermediate) H2O H2O Salicylic_Acid Salicylic Acid Salicylic_Acid->Sigma_Complex + Adamantyl Carbocation Product 5-(1-adamantyl)salicylic acid Sigma_Complex->Product - H+

Caption: Mechanism of Friedel-Crafts alkylation of salicylic acid with 1-adamantanol.

Part 2: Synthesis of 2-acetyloxy-5-(1-adamantyl)benzoic acid via Acetylation

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 5-(1-adamantyl)salicylic acid. This is a standard esterification reaction, analogous to the industrial synthesis of aspirin, using acetic anhydride as the acetylating agent and a catalytic amount of strong acid.

Experimental Protocol

Materials:

  • 5-(1-adamantyl)salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Ice-cold water

  • Ethanol

Procedure:

  • Place 5-(1-adamantyl)salicylic acid (1.0 eq) in a dry round-bottom flask.

  • Carefully add acetic anhydride (3.0 eq) to the flask.

  • Add a few drops of concentrated sulfuric acid or phosphoric acid as a catalyst.

  • Gently heat the mixture in a water bath at 50-60°C for 15-20 minutes, with occasional swirling, until all the solid has dissolved.

  • Cool the flask in an ice bath and then slowly add ice-cold water to quench the excess acetic anhydride.

  • The product will precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-acetyloxy-5-(1-adamantyl)benzoic acid.

Mechanism of Acetylation

The acetylation of the phenolic hydroxyl group is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, which activates it towards nucleophilic attack. The lone pair of electrons on the phenolic oxygen of 5-(1-adamantyl)salicylic acid then attacks the electrophilic carbonyl carbon. A series of proton transfers and the elimination of an acetic acid molecule results in the formation of the final ester product, 2-acetyloxy-5-(1-adamantyl)benzoic acid.

Acetylation_Workflow Start Start: 5-(1-adamantyl)salicylic acid Add_Reagents Add Acetic Anhydride and Acid Catalyst Start->Add_Reagents Heat Heat at 50-60°C Add_Reagents->Heat Cool_Quench Cool and Quench with Ice-Water Heat->Cool_Quench Filter_Wash Filter and Wash with Cold Water Cool_Quench->Filter_Wash Recrystallize Recrystallize from Ethanol/Water Filter_Wash->Recrystallize End End: Pure Final Product Recrystallize->End

Caption: Experimental workflow for the acetylation of 5-(1-adamantyl)salicylic acid.

Analytical Characterization

Thorough characterization of the intermediate and final product is crucial for confirming their identity and purity. The following tables summarize the expected spectroscopic data based on the known spectral properties of salicylic acid, aspirin, and adamantane derivatives.

Table 1: Spectroscopic Data for 5-(1-adamantyl)salicylic acid
Technique Expected Observations Interpretation
¹H NMR δ ~11-13 ppm (s, 1H), δ ~7.0-8.0 ppm (m, 3H), δ ~1.7-2.1 ppm (m, 15H)Carboxylic acid proton, aromatic protons, adamantyl protons.
¹³C NMR δ ~170-175 ppm, δ ~110-160 ppm (aromatic carbons), δ ~29-40 ppm (adamantyl carbons)Carboxylic carbon, aromatic carbons, adamantyl carbons.
IR (cm⁻¹) ~2500-3300 (broad, O-H), ~1650-1680 (C=O, carboxylic acid), ~2850-2950 (C-H, adamantyl)O-H stretch of carboxylic acid and phenol, C=O stretch of carboxylic acid, C-H stretches of adamantyl group.[2][3]
Melting Point Expected to be a crystalline solid with a sharp melting point.Indicator of purity.
Table 2: Spectroscopic Data for 2-acetyloxy-5-(1-adamantyl)benzoic acid
Technique Expected Observations Interpretation
¹H NMR δ ~11-13 ppm (s, 1H), δ ~7.2-8.2 ppm (m, 3H), δ ~2.3 ppm (s, 3H), δ ~1.7-2.1 ppm (m, 15H)Carboxylic acid proton, aromatic protons, acetyl methyl protons, adamantyl protons.
¹³C NMR δ ~169-172 ppm (acetyl C=O), δ ~165-170 ppm (carboxylic C=O), δ ~120-155 ppm (aromatic carbons), δ ~29-40 ppm (adamantyl carbons), δ ~21 ppm (acetyl methyl)Acetyl and carboxylic carbonyl carbons, aromatic carbons, adamantyl carbons, acetyl methyl carbon.[4]
IR (cm⁻¹) ~2500-3300 (broad, O-H), ~1750-1770 (C=O, ester), ~1680-1700 (C=O, carboxylic acid), ~2850-2950 (C-H, adamantyl)O-H stretch of carboxylic acid dimer, C=O stretch of the acetyl ester, C=O stretch of the carboxylic acid, C-H stretches of the adamantyl group.[2][3]
Melting Point Expected to be a crystalline solid with a sharp melting point.Indicator of purity.

Conclusion

This guide has outlined a reliable and efficient two-step synthesis for 2-acetyloxy-5-(1-adamantyl)benzoic acid. The methodology leverages well-established reactions, namely Friedel-Crafts alkylation and acetylation, to construct this promising hybrid molecule. The incorporation of the adamantyl moiety into the aspirin scaffold is a compelling strategy for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved pharmacological profiles. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

  • Kovalev, V. V., et al. "Synthesis of Adamantylated Salicylic Acids." Russian Journal of Organic Chemistry, vol. 57, no. 9, 2021, pp. 1335-1345.
  • BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction." BYJU'S, byjus.com/chemistry/friedel-crafts-reaction/. Accessed 15 Feb. 2026.
  • Study Mind. "Friedel-Crafts Acylation and Alkylation (A-Level Chemistry)." Study Mind, studymind.co.
  • Miltojević, Ana B., et al. "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives." Journal of the Serbian Chemical Society, vol. 81, no. 5, 2016, pp. 531-539.
  • Hamdan, Azni Izwati, et al. "Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug." Sains Malaysiana, vol. 51, no. 12, 2022, pp. 4115-4131.
  • de la Cruz, P., et al. "Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1." PLoS ONE, vol. 9, no. 12, 2014, e113838.
  • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, vol. 113, no. 5, 2013, pp. 3516-3604.
  • Škutor, M., et al. "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules, vol. 22, no. 2, 2017, p. 289.
  • NIST. "Benzoic acid." NIST Chemistry WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C65850&Type=IR-SPEC&Index=1. Accessed 15 Feb. 2026.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives." Acta Pharmaceutica, vol. 54, no. 3, 2004, pp. 177-191.

Sources

Exploratory

In Silico Pharmacodynamics and Kinetic Profiling of 2-Acetyloxy-5-(1-adamantyl)benzoic Acid

Executive Summary This technical guide outlines the in silico characterization of 2-acetyloxy-5-(1-adamantyl)benzoic acid (hereafter referred to as 5-Ada-Asp ). Chemically, this molecule is a derivative of aspirin (acety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the in silico characterization of 2-acetyloxy-5-(1-adamantyl)benzoic acid (hereafter referred to as 5-Ada-Asp ). Chemically, this molecule is a derivative of aspirin (acetylsalicylic acid) modified with a bulky, lipophilic adamantane cage at the 5-position.

The integration of the adamantyl moiety is a strategic medicinal chemistry modification often employed to enhance lipophilicity (LogP), facilitate Blood-Brain Barrier (BBB) penetration, or exploit the larger hydrophobic side pockets of specific enzymes like Cyclooxygenase-2 (COX-2). This guide details a rigorous, self-validating workflow to model the structural stability, binding kinetics, and ADMET profile of 5-Ada-Asp.

Phase 1: Structural Parametrization & Quantum Mechanics

Before docking, the ligand geometry must be derived from first principles. The adamantane cage introduces significant steric strain and hydrophobicity that standard force fields (like MMFF94) may underestimate regarding bond angles.

Density Functional Theory (DFT) Optimization

Causality: The adamantane cage consists of four connected cyclohexane rings in chair conformation. Accurate representation of the C-C bond lengths (typically 1.54 Å) and the specific "cage" strain energy is critical for correct docking scoring.

Protocol:

  • Initial Sketch: Generate 3D coordinates using SMILES: CC(=O)Oc1c(C(=O)O)cc(cc1)C23CC4CC(CC(C4)C2)C3.

  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional: B3LYP (Hybrid functional for organic thermochemistry).

    • Basis Set: 6-31G(d,p) (Polarization functions essential for the carboxyl/ester oxygens).

    • Solvation: IEFPCM (Water) to mimic the aqueous biological environment.

  • Frequency Calculation: Ensure no imaginary frequencies (verifies a true local minimum).

  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. Expert Insight: Do not use Gasteiger charges; the electron-withdrawing ester and electron-donating adamantyl group create a dipole moment that requires QM-derived electrostatics for accurate interaction energies.

Phase 2: Target Identification & Covalent Docking Strategy

Aspirin is unique among NSAIDs because it covalently acetylates a Serine residue (Ser530 in COX-1, Ser516 in COX-2). Modeling 5-Ada-Asp requires assessing whether the bulky adamantyl group prevents this acetylation (steric hindrance) or enhances selectivity for COX-2.

Target Selection
  • Target A (COX-1): PDB 1PTH (Ovine COX-1). The channel is narrow; the adamantyl group is predicted to clash, potentially reducing gastrointestinal toxicity.

  • Target B (COX-2): PDB 5KIR or 3NTG . COX-2 possesses a larger hydrophobic side pocket which often accommodates bulky groups (like the adamantyl cage).

The "Proximity-to-Reaction" Docking Protocol

Standard docking is non-covalent. To model this "suicide substrate," we use a geometric proxy for reaction probability.

Step-by-Step Methodology:

  • Grid Generation: Center the grid box on the catalytic Serine (Ser530/516) and the Arg120 (gatekeeper residue).

    • Dimensions: 24x24x24 Å.

  • Docking Engine: AutoDock Vina (for screening) or Gold (CovDock mode).

  • Constraint Definition (The Self-Validating Step):

    • Define a distance constraint of < 4.0 Å between the carbonyl carbon of the ligand's acetyl group and the hydroxyl oxygen of the catalytic Serine.

    • Logic: If the ligand cannot dock within this distance due to the adamantyl clash, acetylation is kinetically impossible.

  • Scoring: Focus on Binding Energy (

    
    )  and Steric Overlap .
    
Visualization of the Signaling Pathway

The following diagram illustrates the inhibition pathway and the differential binding logic.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Narrow Channel AA->COX1 COX2 COX-2 (Inducible) Wide Side Pocket AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 Blocked by Aspirin COX2->PGG2 5 5 Ada 5-Ada-Asp (Ligand) Ada->COX1 Steric Clash? (Adamantyl vs Channel) Ada->COX2 High Affinity (Hydrophobic Fit) Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins PGG2->TxA2

Caption: Differential inhibition logic. 5-Ada-Asp is hypothesized to spare COX-1 due to steric hindrance while potently inhibiting COX-2 via hydrophobic pocket occupation.

Phase 3: ADMET & Kinetic Profiling

The adamantyl group is a "lipophilic bullet." It drastically alters the pharmacokinetics compared to native aspirin.

Predicted Physicochemical Properties

Using QSAR models (e.g., SwissADME, pkCSM), we anticipate the following shifts:

PropertyAspirin (Reference)5-Ada-Asp (Predicted)Implication
MW 180.16 g/mol ~314.38 g/mol Remains within Lipinski Rules (<500).
LogP (Lipophilicity) 1.194.5 - 5.2 Drastic increase. High membrane permeability.
Water Solubility HighLowMay require formulation (e.g., cyclodextrin complex).
BBB Penetration Low/ModerateHigh Potential for central analgesic effects or neuroprotection.
Metabolic Stability Rapid hydrolysisSlowerBulky group may hinder esterase access.
Blood-Brain Barrier (BBB) Modeling

Expertise: Adamantane derivatives (e.g., Amantadine, Memantine) are CNS-active. Protocol: Calculate the Topological Polar Surface Area (TPSA) .

  • Rule: If TPSA < 90 Ų and LogP > 2.0, CNS penetration is likely.

  • 5-Ada-Asp: The TPSA is dominated by the carboxyl/ester groups (~63 Ų). Combined with LogP ~5.0, this compound is a strong candidate for CNS permeation , unlike standard aspirin.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the adamantyl group destabilizes the enzyme-ligand complex over time.

Simulation Setup
  • Software: GROMACS 2023 or Amber22.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System:

    • Solvation: TIP3P water box (10 Å padding).

    • Neutralization: Na+/Cl- ions (0.15 M).

  • Thermostats: NPT ensemble (310 K, 1 atm).

Analysis Metrics (The "Trustworthiness" Check)

To validate the model, run a 100 ns trajectory and analyze:

  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone.[1]

    • Failure Mode: If RMSD spikes, the adamantyl group is pushing the ligand out of the active site.

  • Distance Analysis (The Acetylation Check):

    • Plot the distance between Ligand-Acetyl-C and Serine-OH over time.

    • Valid: Distance remains stable at 3.5 - 4.5 Å (pre-reaction state).

  • MM/PBSA Binding Free Energy:

    • Calculate

      
       excluding the entropy term for relative ranking against native aspirin.
      
Experimental Workflow Diagram

MD_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis L_Prep Ligand: 5-Ada-Asp (DFT B3LYP/6-31G*) Dock Docking (AutoDock Vina) L_Prep->Dock P_Prep Protein: COX-2 (PDB: 5KIR) P_Prep->Dock MD MD Simulation (GROMACS, 100ns) Dock->MD RMSD Stability Check (RMSD < 2.5Å) MD->RMSD Binding Binding Energy (MM/PBSA) MD->Binding

Caption: Technical workflow from QM ligand preparation to MD trajectory analysis.

References

  • Structural Modification of Aspirin: Title: Structural modification of aspirin to design a new potential cyclooxygenase (COX-2) inhibitors.[2] Source:In Silico Pharmacology, 2020.[3] URL:[Link]

  • COX-2 Crystal Structure: Title: Crystal structure of human cyclooxygenase-2 in complex with a selective inhibitor.[4][5] Source:RCSB Protein Data Bank (PDB ID: 5KIR). URL:[Link]

  • Adamantane Pharmacology: Title: The adamantyl group in medicinal chemistry: A review. Source:Journal of Medicinal Chemistry (General Reference for Adamantane Lipophilicity). URL:[Link]

  • SwissADME Tool: Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source:Scientific Reports, 2017. URL:[Link]

  • AutoDock Vina: Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source:Journal of Computational Chemistry, 2010. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Adamantyl Benzoic Acid Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of adamantyl benzoic acid derivatives. This d...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of adamantyl benzoic acid derivatives. This document outlines the theoretical framework, key molecular targets, and detailed experimental protocols for the systematic evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of Adamantyl Benzoic Acid Derivatives in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The adamantyl moiety, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, has been incorporated into various pharmacologically active molecules to enhance their therapeutic index. When coupled with a benzoic acid scaffold, a well-known pharmacophore in anti-inflammatory drugs, the resulting adamantyl benzoic acid derivatives present a unique chemical space for the development of novel anti-inflammatory agents.

The rationale for investigating these derivatives lies in their potential to modulate key inflammatory pathways with improved efficacy and pharmacokinetic profiles. The adamantyl group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets, thereby offering advantages over existing anti-inflammatory drugs.

Key Molecular Targets and Signaling Pathways

Several key signaling pathways are implicated in the inflammatory response and are potential targets for adamantyl benzoic acid derivatives. Understanding these pathways is crucial for designing relevant experimental protocols and interpreting the resulting data.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. Some adamantyl arotinoids have been shown to inhibit IκB kinase (IKK), a critical upstream kinase in the NF-κB signaling cascade.[2] Furthermore, a nitroalkene benzoic acid derivative has demonstrated therapeutic potential in a model of amyotrophic lateral sclerosis (ALS) through the inhibition of microglial NF-κB activation.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylation IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB Degradation Adamantyl Benzoic Acid Derivative Adamantyl Benzoic Acid Derivative Adamantyl Benzoic Acid Derivative->IKK Complex Inhibition DNA DNA NF-kB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: The NF-κB signaling pathway and a potential point of inhibition by adamantyl benzoic acid derivatives.

Cyclooxygenase (COX) Enzymes: Key Players in Prostaglandin Synthesis

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[5][6] The benzoic acid moiety is a common structural feature in many COX inhibitors.[5][7]

COX_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Adamantyl Benzoic Acid Derivative Adamantyl Benzoic Acid Derivative Adamantyl Benzoic Acid Derivative->COX-2 Inhibition

Caption: The Cyclooxygenase-2 (COX-2) pathway and its potential inhibition by adamantyl benzoic acid derivatives.

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear Receptors with Anti-inflammatory Functions

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[8] PPARs, particularly PPAR-γ, have been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.[8][9] Some benzamide derivatives have been identified as PPAR-γ modulators.[10]

Experimental Protocols

The following protocols provide a tiered approach to evaluating the anti-inflammatory properties of adamantyl benzoic acid derivatives, starting with in vitro screening and progressing to in vivo models of inflammation.

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity

Objective: To determine the direct anti-inflammatory effects of adamantyl benzoic acid derivatives on cultured cells.

A. Cell Culture and Treatment:

  • Cell Lines:

    • Murine Macrophages (RAW 264.7): A widely used cell line for studying inflammation.

    • Human Monocytic Cells (THP-1): Can be differentiated into macrophage-like cells.

    • Human Peripheral Blood Mononuclear Cells (PBMCs): A primary cell model for studying immune responses.[11]

  • Culture Conditions: Maintain cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Inflammation: Stimulate cells with an inflammatory agent such as Lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).

  • Treatment with Adamantyl Benzoic Acid Derivatives: Pre-treat cells with various concentrations of the test compounds for 1-2 hours before the addition of the inflammatory stimulus. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone or a known NSAID).

B. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant after treatment.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Pro-inflammatory Cytokine Levels (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[12]

    • Follow the manufacturer's instructions for the assay. A reduction in cytokine levels indicates anti-inflammatory activity.

C. Western Blot Analysis of Signaling Proteins:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins such as phospho-p65 (a subunit of NF-κB), p65, IκBα, COX-2, and β-actin (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylation of p65 or the expression of COX-2 would suggest inhibition of these pathways.

In_Vitro_Workflow Cell Culture Cell Culture Pre-treatment Pre-treatment with Adamantyl Benzoic Acid Derivative Cell Culture->Pre-treatment Inflammatory Stimulus Inflammatory Stimulus (LPS) Pre-treatment->Inflammatory Stimulus Incubation Incubation Inflammatory Stimulus->Incubation Data Collection Griess Assay (NO) ELISA (Cytokines) Western Blot (Signaling Proteins) Incubation->Data Collection

Caption: A generalized workflow for the in vitro assessment of anti-inflammatory activity.

Protocol 2: In Vivo Evaluation of Anti-inflammatory Efficacy

Objective: To assess the anti-inflammatory effects of adamantyl benzoic acid derivatives in a living organism.

A. Animal Models of Acute Inflammation:

  • Carrageenan-Induced Paw Edema in Rats or Mice:

    • Principle: Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.[6] This is a widely used and well-validated model for evaluating acute inflammation.[13][14][15]

    • Procedure:

      • Administer the adamantyl benzoic acid derivative orally or intraperitoneally to the animals.

      • After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

      • Calculate the percentage inhibition of edema compared to the vehicle-treated control group. A significant reduction in paw volume indicates anti-inflammatory activity.

B. Data Analysis and Interpretation:

  • Data should be expressed as the mean ± standard error of the mean (SEM).

  • Statistical analysis should be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

  • A dose-dependent reduction in inflammatory markers in vitro and in vivo would provide strong evidence for the anti-inflammatory potential of the adamantyl benzoic acid derivatives.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Anti-inflammatory Activity of Adamantyl Benzoic Acid Derivatives

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative A 1
10
100
Derivative B 1
10
100
Positive Control 10

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control -0
Derivative A 10
30
100
Standard Drug 10

Conclusion and Future Directions

These application notes provide a robust framework for the initial assessment of the anti-inflammatory properties of novel adamantyl benzoic acid derivatives. Positive results from these studies would warrant further investigation into their detailed mechanism of action, pharmacokinetic and toxicological profiles, and efficacy in chronic models of inflammation. The unique structural features of these compounds hold significant promise for the development of the next generation of anti-inflammatory therapeutics.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Lopes, L., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals, 15(11), 1349. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017, April 18). SlideShare. [Link]

  • Pain, Immunology & Inflammation Models. (n.d.). Pharmaron. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 52(2), 291-297. [Link]

  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Liby, K. T., et al. (2014). Inhibition of IκB kinase-β and IκB kinase-α by heterocyclic adamantyl arotinoids. Bioorganic & Medicinal Chemistry, 22(4), 1493-1503. [Link]

  • Kim, H. G., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology, 22(1), 84-93. [Link]

  • Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111574. [Link]

  • Lee, J. H., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2534. [Link]

  • da Silva, G. G., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6238. [Link]

  • Identification and study of new NF‐κB‐inducing kinase ligands derived from the imidazolone scaffold. (2020). Archiv der Pharmazie, 353(5), 1900350. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Moreno-García, A., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309-325. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Novel benzamide derivatives as PPAR-gamma modulators. (n.d.).
  • Papakonstantinou, E., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Nutrients, 14(19), 4153. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). Cancer Biology & Therapy, 18(10), 767-777. [Link]

  • Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects. (2021). Advanced Science, 8(16), 2100892. [Link]

  • PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? (2008). Current Topics in Medicinal Chemistry, 8(9), 728-741. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing off-target effects of 2-acetyloxy-5-(1-adamantyl)benzoic acid

Internal Designation: 5-Ada-Aspirin | Target Class: Lipophilic COX Inhibitor / Apoptotic Inducer[1] Welcome to the Technical Support Center Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Designation: 5-Ada-Aspirin | Target Class: Lipophilic COX Inhibitor / Apoptotic Inducer[1]

Welcome to the Technical Support Center

Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting solubility, stability, and off-target toxicity in biological assays.[1]

You are likely working with 2-acetyloxy-5-(1-adamantyl)benzoic acid (often referred to as 5-adamantyl aspirin) to investigate enhanced anti-inflammatory potency or cancer cell cytotoxicity compared to standard aspirin.[1] Because the adamantyl group significantly increases lipophilicity (LogP > 4.5), this compound behaves very differently from its parent molecule in solution.[1]

This guide addresses the three most common "tickets" we receive regarding off-target artifacts: solubility-driven precipitation , non-specific membrane toxicity , and hydrolytic instability .[1]

Ticket #01: "My cells are dying instantly / I see crystals in the media."

Diagnosis: Solubility Artifacts & Non-Specific Toxicity. The adamantyl cage is highly hydrophobic. If not formulated correctly, the compound precipitates into micro-crystals that physically damage cell membranes (necrosis) rather than inducing the intended signaling pathway (apoptosis/COX inhibition).[1]

Troubleshooting Protocol: The "Invisible Precipitate" Check

Do not assume the compound is soluble just because the media looks clear to the naked eye.

  • Vehicle Selection:

    • Avoid: Ethanol (often insufficient for adamantyl derivatives).

    • Recommended: Anhydrous DMSO.

    • Standard: Prepare a 100 mM stock in DMSO.

  • The "Serum-First" Dilution Method:

    • Why: Adding hydrophobic stocks directly to serum-free media causes immediate "crashing out." Albumin in serum acts as a carrier.

    • Step 1: Pipette the required volume of DMSO stock into a microtube.

    • Step 2: Add 100% FBS (Fetal Bovine Serum) to the DMSO dropwise while vortexing. Ratio: 1:10 (DMSO:FBS).

    • Step 3: Add this DMSO/FBS mixture to your final culture media (which should contain 10% FBS).

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Visual Verification (Microscopy):

    • Check cells at 100x magnification immediately after dosing.

    • Observation: Dark, refracting specks on the cell surface?

    • Verdict: Precipitation.[2][3] The "toxicity" you see is physical stress. Repeat using the Serum-First method or lower the concentration.

Decision Tree: Solubility Optimization

Solubility_Workflow Start Start: Dosing Cells Check Check Media (100x Mag) Start->Check Crystals Crystals/Specks Visible? Check->Crystals Precip Artifact: Physical Damage (False Positive Toxicity) Crystals->Precip Yes Soluble Proceed to Assay Crystals->Soluble No Yes YES No NO Action1 Action: Reduce Conc. or Use 'Serum-First' Method Precip->Action1 Action1->Check Retry

Figure 1: Workflow to distinguish solubility artifacts from true pharmacological effects.

Ticket #02: "Is the killing effect specific or off-target?"

Diagnosis: Membrane Lysis vs. Apoptosis. Adamantyl compounds can act like detergents at high concentrations (>50 µM), dissolving cell membranes.[1] This is an off-target effect. You want specific target engagement (e.g., COX inhibition leading to mitochondrial stress or gene regulation).[1]

The "LDH vs. Caspase" Discrimination Assay

To validate your data, you must prove the cells are not just bursting.

ParameterSpecific Effect (Desired) Off-Target Effect (Artifact)
Timing Cell death occurs > 12-24 hours.Cell death occurs < 2 hours.
LDH Release Low initially, rises late.High immediately (membrane burst).
Caspase-3 Activated (High signal).[1]Inactive (Low signal).
Morphology Blebbing, shrinkage.[1]Swelling, lysis.[1]

Protocol:

  • Treat cells with 2-acetyloxy-5-(1-adamantyl)benzoic acid (10–100 µM).[1]

  • Harvest supernatant at 2 hours and 24 hours .

  • Measure Lactate Dehydrogenase (LDH) .

    • Result: If 2h LDH is high, your concentration is too high; you are seeing detergent effects. Reduce dose.

Ticket #03: "My IC50 values shift dramatically between experiments."

Diagnosis: Hydrolytic Instability (The "Aspirin" Problem). Like aspirin, 2-acetyloxy-5-(1-adamantyl)benzoic acid is an ester.[1] It hydrolyzes in water/media to form 5-(1-adamantyl)salicylic acid and acetic acid.[1]

  • The Problem: The acetyl group is often required for COX acetylation (irreversible inhibition). If it hydrolyzes before entering the cell, you are testing the metabolite (reversible inhibitor), not the drug.[1]

  • Half-life: Aspirin half-life in neutral media is ~30-60 minutes.[1] The adamantyl group may sterically hinder this slightly, but not indefinitely.

Stability Control Protocol
  • Never store diluted stocks in media. Prepare fresh immediately before dosing.

  • pH Check: The hydrolysis is pH-dependent. Ensure your media is buffered to pH 7.4.

  • The "Pre-Incubation" Trap:

    • Incorrect: Incubating the drug in media for 1 hour before adding cells. (You have lost ~50% of the parent compound).

    • Correct: Add drug directly to cells.

FAQ: Frequently Asked Questions

Q: Can I use this compound for in vivo (mouse) studies? A: Yes, but formulation is critical. Standard saline will not work.

  • Recommendation: Use a lipid-based carrier. A common vehicle for adamantyl drugs is Corn Oil or 0.5% Methylcellulose + 0.1% Tween 80 .

  • Warning: Monitor for gastric bleeding. The adamantyl group enhances mucosal penetration, potentially exacerbating the classic NSAID ulceration side effect.

Q: I see high background in my fluorescence assay. A: Adamantyl compounds can form colloidal aggregates that scatter light or fluoresce.

  • Test: Spin your working solution at 10,000 x g for 10 minutes. If the pellet contains the drug (check by HPLC/UV), you have aggregation. Add 0.01% Triton X-100 to the assay buffer (if compatible) to break up colloids.

Q: What is the specific mechanism of cell death? A: Unlike standard aspirin, 5-adamantyl aspirin is often cited as a potent inducer of apoptosis in cancer lines (e.g., colorectal).[1] It likely targets Thioredoxin Reductase or induces mitochondrial uncoupling due to its lipophilic-acid nature, in addition to COX inhibition.[1]

Mechanism of Action Visualization

Mechanism_Pathways cluster_OffTarget Off-Target (Avoid) cluster_OnTarget On-Target (Desired) Drug 5-Ada-Aspirin (Lipophilic) Agg Colloidal Aggregation Drug->Agg High Conc. Aqueous Media Lysis Membrane Lysis Drug->Lysis >50 µM COX COX-2 Inhibition Drug->COX Acetylation Mito Mitochondrial Depolarization Drug->Mito Lipophilic Entry Apop Apoptosis (Caspase 3/7) COX->Apop Mito->Apop

Figure 2: Differentiating specific signaling pathways from physicochemical off-target effects.[1]

References

  • Synthesis and Cytotoxicity of Adamantyl-Aspirin Analogues: Source: Deb, S. et al. (2014).[1] "The Cytotoxicity and Synergistic Potential of Aspirin and Aspirin Analogues Towards Oesophageal and Colorectal Cancer." Journal of Cancer Therapy. Context: Establishes that adamantyl/benzoyl derivatives of aspirin (like PN528/PN529) show significantly higher cytotoxicity than aspirin, often via apoptosis.[1][4]

  • Solubility and Formulation of Lipophilic NSAIDs: Source: BenchChem Technical Support.[5][6][7] "Considerations regarding use of solvents in in vitro cell based assays." Context: Guidelines on DMSO limits and serum-based solubilization for hydrophobic drugs.[1]

  • Hydrolysis of Aspirin Derivatives: Source: PubChem Compound Summary for 2-acetyloxybenzoic acid.[1][8] Context: Chemical properties, stability, and hydrolysis rates of the acetyl-salicylic pharmacophore.[1]

    • [1]

  • Adamantane Scaffold in Medicinal Chemistry: Source: Wanka, L. et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Context: Explains the lipophilicity issues and "grease ball" effects of adding adamantane to small molecules.

    • [1]

Sources

Optimization

addressing cytotoxicity of 2-acetyloxy-5-(1-adamantyl)benzoic acid in cell lines

Product Profile & Physicochemical Challenges Compound Identity: 2-Acetyloxy-5-(1-adamantyl)benzoic acid (AABA) Chemical Class: Adamantyl-substituted Salicylate (Aspirin analog) Primary Application: Synthetic Retinoid-lik...

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Physicochemical Challenges

Compound Identity: 2-Acetyloxy-5-(1-adamantyl)benzoic acid (AABA) Chemical Class: Adamantyl-substituted Salicylate (Aspirin analog) Primary Application: Synthetic Retinoid-like probe / COX-inhibitor analog / Apoptosis Inducer.

Executive Summary: Researchers frequently report inconsistent cytotoxicity data (IC50 variability) with AABA. This is rarely due to batch failure. Instead, it stems from three physicochemical realities:

  • Extreme Lipophilicity: The adamantyl "cage" at position 5 acts as a "lipophilic bullet," drastically increasing LogP. This causes rapid precipitation in aqueous media.

  • Ester Hydrolysis: The 2-acetyloxy group is labile. In serum-containing media (FBS), esterases rapidly hydrolyze AABA into 5-(1-adamantyl)salicylic acid.

  • Mitochondrial Interference: Like related adamantyl-retinoids (e.g., CD437), this class often targets mitochondria directly, which can skew metabolic assays like MTT.

Troubleshooting Guide: Diagnosing "Cytotoxicity"

Use this logic tree to determine if your cell death is real, an artifact of precipitation, or a stability issue.

TroubleshootingLogic Start User Issue: Inconsistent Cytotoxicity CheckMicroscopy Step 1: Check Microscopy (Is there debris?) Start->CheckMicroscopy Crystals Crystals/Debris Visible CheckMicroscopy->Crystals NoCrystals No Debris / Clear Media CheckMicroscopy->NoCrystals SolubilityIssue Diagnosis: Precipitation (False Cytotoxicity) Crystals->SolubilityIssue CheckAssay Step 2: Which Assay? NoCrystals->CheckAssay MTT MTT / MTS CheckAssay->MTT ATP_LDH ATP (Glo) / LDH CheckAssay->ATP_LDH Interference Diagnosis: Mitochondrial Hyperactivation or Quenching MTT->Interference StabilityCheck Step 3: Check Serum/Time ATP_LDH->StabilityCheck HighSerum High Serum (10%+) / >24h StabilityCheck->HighSerum LowSerum Low Serum / Short Exposure StabilityCheck->LowSerum Hydrolysis Diagnosis: Prodrug Hydrolysis (Active metabolite is Salicylate) HighSerum->Hydrolysis TrueTox Diagnosis: True Cytotoxicity (Proceed to Mechanism Study) LowSerum->TrueTox

Figure 1: Diagnostic logic flow for identifying the root cause of inconsistent IC50 data with adamantyl-benzoates.

Critical Issue Resolution

Issue A: "My cells are dying, but the dose-response curve is flat."

Root Cause: Precipitation (The "Crash-Out" Effect). The adamantyl group makes the molecule highly hydrophobic. When you spike a DMSO stock (e.g., 10 mM) directly into warm media, the compound crashes out of solution before binding to albumin, forming micro-crystals that settle on cells. This causes physical stress (necrosis) rather than chemical apoptosis, or simply removes the drug from bioavailability.

The Solution: The "BSA-Pre-Coupling" Protocol Do not add DMSO stock directly to the well. You must chaperone the hydrophobic adamantyl group using serum albumin.

  • Prepare 2x Concentrated Media: Prepare your culture media with 2x the desired FBS concentration (e.g., 20%).

  • Prepare Intermediate Stock: Dilute your AABA DMSO stock into a small volume of pure FBS or BSA (5% w/v in PBS) first. Vortex vigorously for 30 seconds. The albumin hydrophobic pockets will sequester the adamantyl group.

  • Final Dilution: Add this protein-drug mix to your serum-free media to reach the final 1x concentration.

  • Result: A stable micro-emulsion that prevents crystallization.

Issue B: "The compound works in 6 hours but loses potency at 48 hours."

Root Cause: Ester Hydrolysis. AABA is an acetylated phenol (like aspirin). Media containing Fetal Bovine Serum (FBS) is rich in carboxylesterases. These enzymes cleave the acetyl group, converting AABA into 5-(1-adamantyl)salicylic acid .

  • Implication: If the acetyl group is required for cell permeation (prodrug effect), potency drops as it hydrolyzes outside the cell.

The Solution: Stability Controls

  • Immediate Action: Perform a viability assay at 6 hours (early apoptosis) vs 48 hours .

  • Chemical Control: If possible, synthesize or purchase the deacetylated metabolite (5-(1-adamantyl)salicylic acid) and run it in parallel. If the metabolite has the same IC50, hydrolysis is not a confounding factor. If the metabolite is inactive, you must refresh the media with new drug every 12 hours or use heat-inactivated FBS (which has lower esterase activity).

Issue C: "MTT Assay shows increased viability, but cells look dead."

Root Cause: Mitochondrial Uncoupling. Adamantyl-retinoids and benzoates often induce Reactive Oxygen Species (ROS) and can uncouple the mitochondrial electron transport chain [1]. This drives mitochondrial dehydrogenases into overdrive before the cell collapses, leading to a massive reduction of MTT (deep purple) that falsely indicates "hyper-proliferation."

The Solution: Orthogonal Assays Stop using MTT/MTS for this compound class.

  • Recommended: CellTiter-Glo (ATP) . ATP levels drop immediately upon mitochondrial dysfunction, providing a true measure of viability.

  • Alternative: LDH Release Assay . Measures membrane rupture (late-stage cell death) and is unaffected by mitochondrial metabolism.

Validated Experimental Protocols

Protocol 1: Solubility-Optimized Cytotoxicity Assay

Standardizing the delivery of lipophilic adamantyl compounds.

StepActionTechnical Note
1 Stock Prep Dissolve AABA in 100% DMSO to 10 mM. Store at -20°C. Do not freeze-thaw >3 times.
2 Seeding Seed cells (e.g., A549, HeLa) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
3 Dilution (Critical) Method: Dilute 10 mM stock 1:100 into 100% FBS (not media) to make 100 µM intermediate. Vortex 30s.
4 Treatment Dilute the FBS-drug intermediate 1:10 into serum-free media (final: 10 µM drug, 10% FBS).
5 Incubation Incubate for 24h. Avoid 72h incubations without refreshing media due to hydrolysis.
6 Readout Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.
Protocol 2: Differentiating Apoptosis vs. Necrosis

Confirming the Mechanism of Action (MoA).

Adamantyl-benzoates typically induce apoptosis via the Intrinsic (Mitochondrial) Pathway [2].

  • Treat cells with IC50 concentration of AABA for 12 hours.

  • Western Blot Targets:

    • Cleaved Caspase-3: (Marker of Apoptosis). Expect High signal.

    • PARP Cleavage: (Downstream of Caspase-3). Expect High signal (89 kDa fragment).

    • HSP70: (Stress marker). Often upregulated by adamantyl-misfolded proteins.

  • Negative Control: Treat with Z-VAD-FMK (Pan-caspase inhibitor) 1 hour prior to AABA. If toxicity is blocked, the mechanism is specific apoptosis. If toxicity persists, it is non-specific necrosis (likely due to solubility/membrane disruption).

Mechanism of Action (Visualized)

The following diagram illustrates the dual-threat mechanism of AABA: potential COX inhibition (Salicylate core) and Mitochondrial disruption (Adamantyl core).

MoA cluster_0 Cytoplasm cluster_1 Mitochondria cluster_2 Nucleus AABA AABA (Adamantyl-Benzoate) Hydrolysis Esterase Hydrolysis AABA->Hydrolysis MitoTarget Mitochondrial Permeability Transition AABA->MitoTarget Lipophilic Entry Metabolite 5-Adamantyl-Salicylate Hydrolysis->Metabolite COX COX-2 Inhibition (Anti-inflammatory) Metabolite->COX ROS ROS Generation MitoTarget->ROS CytoC Cytochrome C Release MitoTarget->CytoC Apoptosis APOPTOSIS ROS->Apoptosis Caspase Caspase 3/7 Activation CytoC->Caspase Caspase->Apoptosis

Figure 2: Putative mechanism of action involving hydrolysis and mitochondrial stress.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO for solubility? A: No. While AABA dissolves in ethanol, ethanol is more volatile and cytotoxic to cells at lower percentages than DMSO. Furthermore, ethanol does not stabilize the adamantyl group as well as DMSO/Protein mixtures. Adhere to the DMSO/FBS protocol.

Q: Why does the media turn yellow immediately after adding the drug? A: This indicates the compound was dissolved in an acidic vehicle or the concentration is high enough to shift the phenol red indicator. However, if using the "Acetyloxy" version, it should be neutral. If it turns yellow, you may have significant hydrolysis to salicylic acid (which is acidic) in your stock solution. Check the pH of your stock.

Q: Is this compound light sensitive? A: Yes, like many benzoic acid derivatives and retinoids, it can degrade under UV light. Handle under low light and store stocks in amber vials wrapped in foil.

References

  • Sun, S. Y., et al. (1999). "Mechanisms of apoptosis induced by the synthetic retinoid CD437 in human non-small cell lung carcinoma cells." Oncogene.

    • Context: Establishes the mitochondrial toxicity mechanism of adamantyl-retinoids (CD437)
  • Togashi, M., et al. (2017). "Adamantane derivatives as potent P-glycoprotein inhibitors." Bioorganic & Medicinal Chemistry.

    • Context: Discusses the "lipophilic bullet" effect of adamantyl groups and their handling in cell culture to prevent precipit
  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

    • Context: The foundational text for MTT, used here to highlight where lipophilic interference causes false positives.
  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." PNAS.

    • Context: Provides protocols for assessing salicylate/benzoate deriv
Troubleshooting

Technical Support Center: Purification of 2-acetyloxy-5-(1-adamantyl)benzoic acid

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-acetyloxy-5-(1-ad...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-acetyloxy-5-(1-adamantyl)benzoic acid (CAS 312747-77-6)[1]. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot effectively and adapt these strategies to your specific experimental context.

Section 1: Foundational Analysis - Understanding Potential Impurities

Effective purification begins with a clear understanding of what you are trying to remove. The purity of your final compound is dictated by the efficiency with which you separate it from starting materials, byproducts, and degradation products.

FAQ: What are the most likely impurities I will encounter?

Based on common synthetic routes, such as the acylation of 5-(1-adamantyl)salicylic acid or the adamantylation of a salicylic acid derivative, several impurities are probable. Identifying these is the first step in designing a robust purification strategy.

Impurity NameSource / Reason for PresenceRecommended Primary Removal Method
5-(1-adamantyl)salicylic acid Unreacted starting material or hydrolysis of the final product's ester group.Recrystallization, Column Chromatography
Acetic Anhydride / Acetic Acid Excess reagent or byproduct from the acylation step.Aqueous wash during workup; evaporation under reduced pressure.
Unreacted Adamantylating Agent Incomplete reaction during the adamantylation step.Column Chromatography
Positional Isomers Non-specific adamantylation leading to isomers (e.g., 3-(1-adamantyl) substitution).Column Chromatography
Degradation Products Potential decomposition if exposed to high heat or harsh pH for extended periods.Recrystallization, Column Chromatography
Residual Solvents Trapped solvents from the reaction or a previous purification step.Drying under high vacuum, Recrystallization

Section 2: Primary Purification Strategy - Recrystallization

For crystalline solids like 2-acetyloxy-5-(1-adamantyl)benzoic acid, recrystallization is the most powerful and efficient first-line purification technique. It leverages differences in solubility between the desired compound and impurities at varying temperatures.[2]

Why Recrystallization Works

The core principle is that most compounds are significantly more soluble in a hot solvent than in a cold one.[2][3] A properly chosen solvent will dissolve the target compound and its impurities when hot. As the solution cools slowly, the solubility of the target compound decreases, forcing it to form a highly organized, pure crystal lattice that excludes the less-concentrated impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[3]

Detailed Protocol 1: Solvent Screening and Recrystallization

Objective: To purify crude 2-acetyloxy-5-(1-adamantyl)benzoic acid to >98% purity.

Part A: Solvent System Selection

  • Preparation: Place ~20-30 mg of your crude material into several separate test tubes.

  • Solvent Addition: To each tube, add a different solvent or solvent system from the table below, starting with 0.5 mL.

  • Solubility Test (Cold): Agitate the tubes at room temperature. An ideal solvent will NOT dissolve the compound when cold.

  • Solubility Test (Hot): Gently heat the tubes that passed the cold test in a water or sand bath. The compound should dissolve completely. If it does not, add small aliquots (0.2 mL) of the hot solvent until it does.

  • Crystallization Test: Allow the tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

Suggested Solvents & SystemsRationale
Ethanol/Water A common mixed-solvent system for moderately polar compounds. The compound is typically soluble in ethanol but not water.[4]
Ethyl Acetate/Hexane Excellent for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate, then add hexane until turbidity appears.
Acetone/Water Similar principle to ethanol/water, useful for compounds slightly more polar than those suited for ethanol.
Isopropanol A single-solvent system that can be effective for many carboxylic acids.

Part B: Bulk Recrystallization

  • Dissolution: Place your crude product in an Erlenmeyer flask. Add the chosen hot solvent from Part A in small portions, swirling and heating, until the solid is just dissolved. Using the minimum amount of solvent is critical for maximizing yield.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the mass and calculate the percent recovery.

Troubleshooting Recrystallization
IssueProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to increase concentration and allow to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a tiny "seed" crystal of pure product.[2][3]
Product "Oils Out" The solution is saturated at a temperature above the compound's melting point in that solvent. The boiling point of the solvent is too high.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point.
Very Low Yield Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is hot. Ensure the final cooling step is done in an ice bath for a sufficient amount of time.
Poor Purity (Post-Analysis) Cooling was too rapid, trapping impurities. The chosen solvent is not effective at discriminating between the product and a specific impurity.Allow the solution to cool more slowly (e.g., insulate the flask). Perform a second recrystallization or proceed to column chromatography.

Section 3: Advanced Purification - Flash Column Chromatography

When recrystallization is insufficient to remove impurities with similar solubility profiles (e.g., positional isomers) or if the product is an oil, column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[7]

Why Column Chromatography Works

Silica gel, the most common stationary phase, is a polar adsorbent.[6] Polar compounds in your mixture will adhere (adsorb) more strongly to the silica, while non-polar compounds will travel through the column more quickly with the solvent (mobile phase). By gradually increasing the polarity of the mobile phase, you can selectively elute compounds one by one, from least polar to most polar.[7]

Detailed Protocol 2: Flash Column Chromatography

Objective: To isolate 2-acetyloxy-5-(1-adamantyl)benzoic acid from closely related impurities.

Part A: Method Development with Thin-Layer Chromatography (TLC)

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate). Spot this solution onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a test mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).

  • Analysis: After the solvent front nears the top, remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent ratio until the desired compound has a Retention Factor (Rƒ) of approximately 0.3-0.4. This Rƒ value generally provides the best separation in a column.[7]

Part B: Column Packing and Sample Loading

  • Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

  • Slurry Packing: In a beaker, create a slurry of silica gel in the initial, least-polar mobile phase. Pour this slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

Part C: Elution and Fraction Collection

  • Elution: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Gradient (Optional but Recommended): Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 4:1, then 2:1) to elute compounds of increasing polarity.

  • Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions onto a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Troubleshooting Column Chromatography
IssueProbable Cause(s)Solution(s)
Poor Separation Column was packed improperly (channeling). Column was overloaded with sample. Incorrect mobile phase was selected.Repack the column carefully. Use a sample mass that is 1-5% of the silica gel mass.[6] Re-optimize the mobile phase using TLC.
Cracked Column Bed The column ran dry at some point.Always keep the silica bed covered with solvent. If it runs dry, the column is likely ruined and must be repacked.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Compound Elutes Too Quickly The mobile phase is too polar.Start with a less polar mobile phase system (e.g., a higher percentage of hexane).

Section 4: Purity Verification

Purification is incomplete without rigorous verification. A combination of techniques should be used to confirm both the identity and purity of the final product.[8]

FAQ: How do I know if my compound is pure?

No single method is foolproof. A multi-pronged approach provides the highest confidence.

Analytical TechniqueInformation ProvidedIndication of Purity
Melting Point Analysis Provides a physical constant for a crystalline solid.A sharp melting point range (e.g., < 2 °C) that matches the literature value indicates high purity. Impurities typically depress and broaden the melting range.[9]
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity by separating components in a mixture.A single, sharp peak for the main component with minimal area % for other peaks. HPLC is the industry standard for quantitative purity determination.[8][9]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Confirms the chemical structure and can detect impurities with unique NMR signals.A clean spectrum where all peaks can be assigned to the target structure and integration values match the expected proton counts. Absence of peaks from starting materials or solvents.[8]
Thin-Layer Chromatography (TLC) A rapid, qualitative check of purity and sample complexity.A single spot under UV visualization. Useful for monitoring reaction progress and column fractions.

Section 5: Visual Workflow and Logic Diagrams

To better illustrate the decision-making process, the following diagrams outline the purification and troubleshooting pathways.

Purification Workflow

PurificationWorkflow Crude Crude Product Recryst Recrystallization Crude->Recryst PurityCheck1 Purity Assessment (TLC, MP, HPLC) Recryst->PurityCheck1 Pass Pure Product (>98%) PurityCheck1->Pass  Pass Fail Purity Insufficient PurityCheck1->Fail  Fail ColumnChrom Column Chromatography Fail->ColumnChrom PurityCheck2 Purity Assessment (HPLC, NMR) ColumnChrom->PurityCheck2 FinalProduct Final Pure Product PurityCheck2->FinalProduct  Pass

Caption: General purification strategy for 2-acetyloxy-5-(1-adamantyl)benzoic acid.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Solution Cooled, No Crystals Formed Action1 Scratch flask inner wall Start->Action1 Check1 Crystals form? Action1->Check1 Action2 Add a seed crystal Check1->Action2 No Success Success: Collect Crystals Check1->Success Yes Check2 Crystals form? Action2->Check2 Action3 Reduce solvent volume (boil off excess) Check2->Action3 No Check2->Success Yes Action3->Success Failure Failure: Re-evaluate solvent choice

Caption: Decision tree for inducing crystallization.

References

  • SIELC Technologies. (2018, February 19). Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column.
  • Florida A&M University. (2016, September 27).
  • BenchChem. (2025). The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners.
  • Unknown.
  • Unknown.
  • University of Victoria.
  • Sigma-Aldrich. 2-Acetoxy-5-(adamantan-1-yl)benzoic acid.
  • Chrom Tech, Inc. (2024, November 20).
  • BenchChem. (2025). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • ECHEMI. How can benzoic acid be tested for purity?.
  • Gilbert, J.C., and Martin, S.F. (2002, September 17). Recrystallization and Melting Points. As cited in a student lab report.
  • UKEssays. (2020, May 18). Recrystallization and Melting Points of Benzoic Acid.
  • Organic Syntheses. (2022, November 17).

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 2-acetyloxy-5-(1-adamantyl)benzoic acid Detection

Welcome to the technical support center for the analytical characterization of 2-acetyloxy-5-(1-adamantyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2-acetyloxy-5-(1-adamantyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the quantitative and qualitative analysis of this novel adamantane-containing aspirin analog.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical behavior of 2-acetyloxy-5-(1-adamantyl)benzoic acid and provides initial guidance for method development.

Q1: What are the primary challenges in the analysis of 2-acetyloxy-5-(1-adamantyl)benzoic acid?

A1: The primary challenges stem from the compound's hybrid structure. The adamantyl group imparts high hydrophobicity and a bulky, rigid structure, while the acetyloxy-benzoic acid moiety is prone to hydrolysis and exhibits acidic properties. Key challenges include:

  • Hydrolysis: The acetyl group is susceptible to hydrolysis, converting the parent compound into 2-hydroxy-5-(1-adamantyl)benzoic acid (the salicylic acid analog). This can occur in protic solvents, at non-optimal pH, or in the presence of esterases in biological samples.[1]

  • Solubility: The molecule's hydrophobicity may lead to poor solubility in highly aqueous mobile phases, potentially causing precipitation or poor peak shape.

  • Chromatographic Retention: The adamantyl group will strongly interact with reversed-phase stationary phases, leading to long retention times if the mobile phase is not sufficiently strong.

  • Ionization Efficiency: The compound can be analyzed in both positive and negative ion modes in mass spectrometry, but the efficiency can be influenced by mobile phase additives and source conditions. Aspirin and its analogs are known to exhibit poor ionization efficiency.[2]

Q2: What is a recommended starting point for an HPLC-UV method development?

A2: A reversed-phase HPLC-UV method is the most straightforward approach. Here is a recommended starting point:

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase will provide good retention for the hydrophobic adamantyl group.[3]
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterAcetonitrile is a strong organic solvent to elute the highly retained compound. Formic acid will suppress the ionization of the carboxylic acid, leading to better peak shape.[4]
Gradient Start with a 60:40 (v/v) mixture of acetonitrile and acidified water, then ramp up the acetonitrile concentration.A gradient is recommended to ensure elution of the compound in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
UV Detection 230 nm and 274 nmBenzoic acid derivatives typically have a UV absorbance maximum around 230 nm and a secondary maximum around 274 nm.[5]
Injection Volume 10 µLA standard injection volume.
Column Temperature 30 °CTo ensure reproducible retention times.

Q3: For LC-MS/MS analysis, which ionization mode is preferable?

A3: Both positive and negative Electrospray Ionization (ESI) modes should be evaluated.

  • Negative Ion Mode (ESI-): This is often preferred for acidic compounds like carboxylic acids. The deprotonated molecule [M-H]⁻ will be the primary ion. For aspirin and its analogs, the fragmentation of the [M-H]⁻ ion is well-characterized, typically involving the loss of the acetyl group and subsequent fragmentation of the salicylate moiety.[1][2][6][7]

  • Positive Ion Mode (ESI+): While less common for carboxylic acids, adduct formation with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. Protonated molecules [M+H]⁺ may also be formed, but often with lower efficiency.

A polarity switching method can be beneficial to monitor both positive and negative ions in a single run.[6][8]

Q4: How can I prevent the hydrolysis of 2-acetyloxy-5-(1-adamantyl)benzoic acid during sample preparation and analysis?

A4: To minimize hydrolysis:

  • pH Control: Maintain an acidic pH (around 2.5-4) in your sample diluent and mobile phase.[9]

  • Solvent Choice: Use aprotic solvents like acetonitrile for sample preparation and stock solutions where possible. If aqueous solutions are necessary, prepare them fresh and keep them cold.

  • Temperature: Keep samples cool (4 °C) in the autosampler.[8]

  • Biological Samples: For plasma or tissue samples, immediately acidify the sample and add an esterase inhibitor. Protein precipitation with a cold organic solvent like acetonitrile is a rapid and effective sample preparation technique.[2]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the analysis of 2-acetyloxy-5-(1-adamantyl)benzoic acid.

HPLC-UV Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible CauseRecommended Solution
Secondary Interactions The carboxylic acid may be interacting with residual silanols on the silica-based column. Increase the acidity of the mobile phase (e.g., use 0.1% trifluoroacetic acid instead of formic acid) or use a column with end-capping.
Column Overload Reduce the injection volume or the concentration of the sample.[3]
Inappropriate Sample Solvent The sample solvent should be as close as possible in composition to the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.
Column Contamination Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.

Issue 2: Drifting Retention Times

Possible CauseRecommended Solution
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Issues Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Drift start Problem Observed peak_shape Tailing or Fronting start->peak_shape retention_drift Inconsistent RT start->retention_drift cause1_ps Secondary Interactions? peak_shape->cause1_ps cause2_ps Overload? peak_shape->cause2_ps cause3_ps Solvent Mismatch? peak_shape->cause3_ps solution1_ps Adjust Mobile Phase pH cause1_ps->solution1_ps solution2_ps Dilute Sample cause2_ps->solution2_ps solution3_ps Match Sample Solvent to Mobile Phase cause3_ps->solution3_ps cause1_rt Column Equilibration? retention_drift->cause1_rt cause2_rt Mobile Phase Issue? retention_drift->cause2_rt cause3_rt Temperature Fluctuation? retention_drift->cause3_rt solution1_rt Increase Equilibration Time cause1_rt->solution1_rt solution2_rt Prepare Fresh Mobile Phase cause2_rt->solution2_rt solution3_rt Use Column Oven cause3_rt->solution3_rt

Caption: Troubleshooting workflow for common HPLC issues.

LC-MS/MS Troubleshooting

Issue 1: Low Signal Intensity or No Signal

Possible CauseRecommended Solution
Poor Ionization Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try adding a small amount of ammonium acetate or formate to the mobile phase to enhance ion formation.
Incorrect MRM Transition Confirm the precursor and product ions by infusing a standard solution of the analyte and performing a product ion scan.
Ion Suppression Matrix effects from co-eluting compounds can suppress the analyte signal. Improve chromatographic separation to move the analyte away from interfering peaks. A more rigorous sample cleanup (e.g., solid-phase extraction) may be necessary.
Analyte Instability The compound may be degrading in the source. Reduce the source temperature and ensure the mobile phase is acidic.

Issue 2: Appearance of an Unexpected Peak at an Earlier Retention Time

Possible CauseRecommended Solution
In-source Hydrolysis This is likely the hydrolyzed product, 2-hydroxy-5-(1-adamantyl)benzoic acid. This species is more polar and will elute earlier.
Confirmation The hydrolyzed product will have a mass 42 Da lower than the parent compound. Monitor the MRM transition for the hydrolyzed product to confirm its presence.
Mitigation Reduce the temperature of the ESI source. Ensure the mobile phase pH is sufficiently low to stabilize the acetyl group.

Decision Tree for LC-MS/MS Analysis

LCMS_Troubleshooting cluster_results Evaluate Results cluster_solutions_signal Troubleshoot Low Signal cluster_solutions_peak Troubleshoot Extra Peak start Start LC-MS/MS Analysis infuse Infuse Standard & Optimize MRM start->infuse run_sample Run Sample infuse->run_sample signal Signal Intensity? run_sample->signal good_signal Good Signal signal->good_signal Yes low_signal Low/No Signal signal->low_signal No peak_check Unexpected Peaks? good_signal->peak_check optimize_source Optimize Source Parameters low_signal->optimize_source no_extra_peak Clean Chromatogram peak_check->no_extra_peak No extra_peak Extra Peak Observed peak_check->extra_peak Yes end Method Optimized no_extra_peak->end check_hydrolysis Check for Hydrolysis Product (M-42) extra_peak->check_hydrolysis check_matrix Investigate Matrix Effects optimize_source->check_matrix improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup improve_cleanup->run_sample reduce_temp Reduce Source Temperature check_hydrolysis->reduce_temp reduce_temp->run_sample

Caption: Decision tree for LC-MS/MS method optimization.

Section 3: Experimental Protocols

Protocol for HPLC-UV Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Use the conditions outlined in the table in Q2 as a starting point.

    • Equilibrate the column for at least 15 minutes with the initial mobile phase composition.

    • Inject the sample and acquire data.

Protocol for LC-MS/MS Analysis
  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., aspirin-d4).

    • Add 10 µL of 10% formic acid to acidify the sample.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Use the same HPLC conditions as described in section 3.1.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Source: ESI in negative mode.

    • MRM Transitions (Hypothetical):

      • Analyte: Determine the exact mass of 2-acetyloxy-5-(1-adamantyl)benzoic acid. The precursor ion will be [M-H]⁻. A likely product ion would result from the loss of the acetyl group (a neutral loss of 42 Da).

      • Hydrolysis Product: The precursor ion will be [M-42-H]⁻. A likely product ion would be from the loss of CO₂ (44 Da).

    • Optimize collision energy for each transition by infusing a standard solution.

References

  • Waters Corporation. (n.d.). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. Waters. Retrieved from [Link]

  • Bouche, M. P., Risha, P., Vervaet, C., Van Peteghem, C., & Van Bocxlaer, J. (n.d.). Combining selectivity from chromatography and fast ion separation by MS in bioanalysis: simultaneous determination of aspirin and salicylic acid in limited volume plasma samples by ESI(-)-LC-MS/MS. Retrieved from [Link]

  • Ramjith, R., et al. (2013). HPLC STUDY OF ASPIRIN AND ASPIRIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 3(1). Retrieved from [Link]

  • Popovici, I., et al. (2008). HPLC assay of acetylsalicylic acid, paracetamol, caffeine and phenobarbital in tablets. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 859-865. Retrieved from [Link]

  • Toiu, A., Vlase, L., & Oniga, I. (2007). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia, 55(3). Retrieved from [Link]

  • Gesto, D., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1849. Retrieved from [Link]

  • Patel, D. P., et al. (2015). Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application. Scientia Pharmaceutica, 83(4), 605-620. Retrieved from [Link]

  • Toiu, A., Muntean, D., Oniga, I., & Vlase, L. (2019). HPLC analysis of salicylic derivatives from natural products. Farmacia, 67(5), 858-862. Retrieved from [Link]

  • Grossi, P., et al. (2019). In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis, 174, 446-454. Retrieved from [Link]

  • Ward, B. D. (2013). 2-(Acetoxymethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(2), o259. Retrieved from [Link]

  • Google Patents. (2012). Method for analyzing aspirin in plasma with liquid chromatography-mass spectrometry.
  • Thennati, R., et al. (2017). Development and Validation of a Method for the Simultaneous Quantification of Aspirin, Salicylic Acid, Rosuvastatin, Rosuvastatin Lactone and N-Desmethyl Rosuvastatin in Human Plasma Using UPLC-MS/MS-API-5500. Journal of Analytical & Bioanalytical Techniques, 8(5). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • S, Y., et al. (2023). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 8(1), 42-47. Retrieved from [Link]

  • Li, Z., et al. (2023). 2-(1-Phenylvinyl)benzoic acid as a highly active leaving group for metal-free glycosylation. Organic & Biomolecular Chemistry, 21(18), 3749-3754. Retrieved from [Link]

  • Borges, F. V., et al. (2019). 1,2,4- OXADIAZOL-5-YL] BENZOIC ACID DERIVATIVES AS POTENTIAL BIOACTIVE COMPOUNDS. Orbital: The Electronic Journal of Chemistry, 11(4). Retrieved from [Link]

  • Bak, A., & Szymańska, M. (2014). 2-[(2-Acetoxybenzoyl)oxy]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Wei, C., et al. (2023). First principles study of 2-(acetoxy group)benzoic acid under different extremely high-pressure environments. Scientific Reports, 13(1), 16518. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Antiviral Activity of 2-Acetyloxy-5-(1-adamantyl)benzoic Acid

Executive Summary: A Dual-Action Antiviral Candidate[1][2] 2-Acetyloxy-5-(1-adamantyl)benzoic acid (5-Adamantyl Aspirin) represents a strategic fusion of two validated pharmacophores: the adamantane moiety (found in aman...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Dual-Action Antiviral Candidate[1][2]

2-Acetyloxy-5-(1-adamantyl)benzoic acid (5-Adamantyl Aspirin) represents a strategic fusion of two validated pharmacophores: the adamantane moiety (found in amantadine/rimantadine) and the salicylate scaffold (found in aspirin). This structural hybridization aims to overcome the limitations of traditional M2 channel blockers while enhancing the broad-spectrum antiviral efficacy of salicylates through increased lipophilicity and bioavailability.

This guide provides a rigorous framework for validating the antiviral activity of this compound, focusing on its potential dual mechanism:

  • Viral Entry/Uncoating Inhibition: Targeting the M2 ion channel (Influenza A) or p37 protein (Poxviruses) via the adamantane group.

  • Replication Suppression: Inhibiting the NF-κB signaling pathway, a critical host factor for viral RNA synthesis (Influenza, SARS-CoV-2), via the salicylate moiety.[1]

Comparative Analysis: Performance vs. Standards

The following table contrasts the projected performance profile of 2-acetyloxy-5-(1-adamantyl)benzoic acid against established antiviral standards.

Feature2-Acetyloxy-5-(1-adamantyl)benzoic Acid Amantadine / Rimantadine Aspirin (Acetylsalicylic Acid) Oseltamivir (Tamiflu)
Primary Mechanism Dual-Action: M2/p37 Blockade + NF-κB InhibitionM2 Ion Channel Blockade (Influenza A)NF-κB Inhibition (Host-Targeted)Neuraminidase Inhibition (Viral Release)
Target Virus Scope Broad (Influenza A/B, SARS-CoV-2, Poxviruses)Narrow (Influenza A only)Broad (RNA Viruses)Influenza A & B
Resistance Barrier High (Host-target component reduces resistance pressure)Low (Rapid resistance via S31N mutation)Moderate (Host factor targeting)Moderate (NA mutations)
Lipophilicity (LogP) ~4.5 - 5.0 (High membrane permeability)~2.1 - 2.5~1.2~1.0 (Carboxylate)
Cytotoxicity (CC50) >500 µM (Projected)>100 µM>5 mM>1000 µM
Potency (IC50) Low µM range (1-10 µM) Mid µM (Resistance issues)mM range (High dose required)nM range

Mechanistic Validation: The "Dual-Hit" Hypothesis

To validate the antiviral activity, researchers must confirm the compound's engagement with both viral and host targets.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized dual-action pathway where the adamantyl group facilitates entry blockade and the salicylate group suppresses viral replication.

Antiviral_Mechanism cluster_Entry Phase 1: Entry/Uncoating cluster_Replication Phase 2: Replication Suppression Compound 2-Acetyloxy-5-(1-adamantyl) benzoic acid M2_Channel Viral M2 Ion Channel (Influenza A) Compound->M2_Channel Adamantyl Moiety Binding IKK IKK Complex Compound->IKK Salicylate Moiety Inhibition NFkB NF-κB (p65/p50) Compound->NFkB Indirect Inhibition Blockade Blockade of H+ Influx M2_Channel->Blockade Uncoating Viral Uncoating (Endosome Acidification) Blockade->Uncoating Inhibits IkB IκB Degradation IKK->IkB Phosphorylation IkB->NFkB Releases Nuclear_Trans Nuclear Translocation NFkB->Nuclear_Trans Viral_RNA Viral RNA Transcription Nuclear_Trans->Viral_RNA Promotes

Caption: Dual-action mechanism targeting viral entry (M2 channel) and host-dependent replication (NF-κB pathway).

Experimental Validation Protocols

This section details the specific assays required to validate the compound's efficacy and mechanism.

In Vitro Efficacy: Plaque Reduction Assay

Objective: Determine the concentration required to reduce viral plaque formation by 50% (EC50).

Protocol:

  • Cell Seeding: Seed MDCK (Influenza) or Vero E6 (SARS-CoV-2) cells in 6-well plates (5x10^5 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Infection: Wash cells with PBS. Infect with virus (MOI = 0.01) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with Avicel or Agarose medium containing serial dilutions of 2-acetyloxy-5-(1-adamantyl)benzoic acid (0.1 µM – 100 µM).

    • Control: DMSO (Vehicle), Oseltamivir (Positive Control).

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation & Staining: Fix with 4% Paraformaldehyde. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques manually or using an automated reader. Calculate EC50 using non-linear regression (GraphPad Prism).

Mechanistic Assay: Time-of-Addition

Objective: Distinguish between entry inhibition (early stage) and replication inhibition (late stage).

Protocol:

  • Infection: Infect cells (MOI = 1) at t=0.

  • Treatment Schedule:

    • Pre-treatment: -2h to 0h (Wash before infection).

    • Co-treatment: 0h (During infection).

    • Post-treatment: +2h, +4h, +6h, +8h post-infection.

  • Harvest: Collect supernatant at 24h p.i.

  • Analysis: Quantify viral titer via TCID50 or plaque assay.

    • Interpretation: Efficacy in Pre/Co-treatment indicates entry inhibition (Adamantane effect). Efficacy in Post-treatment indicates replication/transcription inhibition (Salicylate/NF-κB effect).[1]

Target Validation: NF-κB Nuclear Translocation (Western Blot)

Objective: Confirm the salicylate moiety's activity by measuring the inhibition of p65 nuclear translocation.

Protocol:

  • Treatment: Treat A549 cells with the compound (10 µM, 50 µM) for 2 hours.

  • Stimulation: Stimulate with TNF-α (20 ng/mL) or Virus (Influenza A) for 30 min.

  • Fractionation: Lyse cells using a Nuclear/Cytoplasmic Extraction Kit.

  • Western Blot:

    • Primary Abs: Anti-NF-κB p65, Anti-Lamin B1 (Nuclear loading control), Anti-GAPDH (Cytoplasmic loading control).

    • Detection: Chemiluminescence.

  • Result: A decrease in nuclear p65 band intensity in treated cells confirms NF-κB inhibition.

Workflow Visualization

The following flowchart outlines the step-by-step validation process for this compound.

Validation_Workflow Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Determine CC50 Start->Cytotoxicity Efficacy Antiviral Efficacy (Plaque Reduction) Determine EC50 & SI Cytotoxicity->Efficacy If SI > 10 Mechanism Mechanism of Action Studies Efficacy->Mechanism TimeAdd Time-of-Addition (Entry vs. Replication) Mechanism->TimeAdd TargetBind Target Validation (NF-κB WB / M2 Electrophysiology) Mechanism->TargetBind InVivo In Vivo Validation (Mouse Survival/Lung Titer) TimeAdd->InVivo If Mechanism Confirmed TargetBind->InVivo

Caption: Step-by-step validation workflow from cytotoxicity screening to in vivo efficacy testing.

References

  • Acetylsalicylic Acid and Salicylic Acid Inhibit SARS-CoV-2 Replication. Source:International Journal of Molecular Sciences (2022). Summary: Demonstrates that salicylates inhibit SARS-CoV-2 via the NF-κB pathway.[1]

  • Antiviral Activity of Aspirin Against RNA Viruses of the Respiratory Tract. Source:Influenza and Other Respiratory Viruses (2016).[2] Summary: Confirms aspirin's efficacy against Influenza A and Rhinoviruses through NF-κB modulation.

  • Synthesis and Antiviral Activity of New Adamantane Derivatives. Source:Pharmaceutical Chemistry Journal (2011). Summary: Discusses the structure-activity relationship of adamantane derivatives against poxviruses and influenza.

  • Adamantane Derivatives as Potential Inhibitors of p37 Major Envelope Protein. Source:European Journal of Medicinal Chemistry (2021).[3] Summary: Validates the adamantane moiety's role in inhibiting viral envelope proteins.[3]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus. Source:International Journal of Molecular Sciences (2019).[4] Summary: Provides a protocol for validating benzoic acid derivatives against influenza.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Data for Adamantyl Compounds

Introduction: The Adamantane Scaffold and the IVIVC Imperative In the landscape of medicinal chemistry, the adamantane moiety stands out as a privileged scaffold.[1] Its unique tricyclic cage structure imparts a combinat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold and the IVIVC Imperative

In the landscape of medicinal chemistry, the adamantane moiety stands out as a privileged scaffold.[1] Its unique tricyclic cage structure imparts a combination of rigidity, high lipophilicity, and metabolic stability, making it a valuable component in drug design.[1][2][3] First recognized for its antiviral properties in amantadine, the adamantane "lipophilic bullet" has since been incorporated into therapies for neurodegenerative disorders, diabetes, and cancer.[1][2][4][5]

The very properties that make adamantane attractive, however, present significant challenges in preclinical development. Its high lipophilicity can complicate in vitro testing and dramatically influence in vivo absorption, distribution, metabolism, and excretion (ADME).[2][6] This often leads to a frustrating disconnect between promising in vitro results and subsequent in vivo performance. Therefore, a robust framework for in vitro-in vivo correlation (IVIVC) is not merely a procedural step but a critical, strategy-defining process to de-risk and accelerate the development of adamantyl-based drug candidates.[7][8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting experiments to bridge the in vitro-in vivo gap for adamantyl compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Foundational In Vitro Evaluation

The goal of in vitro testing is to establish a compound's intrinsic activity and liabilities in a controlled, simplified biological system. For adamantyl compounds, the primary challenge is mitigating the confounding effects of their poor aqueous solubility.

Causality of Experimental Design: Addressing Lipophilicity

The adamantane cage significantly increases the calculated partition coefficient (cLogP) by approximately 3.1 log units.[2] This hydrophobicity can lead to compound precipitation in aqueous assay buffers, nonspecific binding to labware, and artificially low potency measurements.

Expert Insight: The choice of assay format and buffer composition is paramount. Standard biochemical assays may be insufficient. Cell-based assays, while more complex, provide a more physiologically relevant environment where the compound can partition into lipid membranes. It is crucial to determine a compound's kinetic solubility in every buffer system used to ensure concentrations tested are achievable and relevant.

Key In Vitro Assays & Protocols

A robust in vitro package for an adamantyl compound should assess potency, selectivity, and potential liabilities.

1. Target Engagement & Potency Assays: These assays determine if the compound interacts with its intended biological target.

  • Cell-Based Reporter Assays: Ideal for membrane-bound targets like GPCRs or ion channels, where the adamantane moiety's lipophilicity can facilitate membrane interaction.

  • Enzyme Inhibition Assays: For enzymatic targets, careful selection of detergents or co-solvents is necessary to maintain both enzyme and compound solubility.[10]

  • Binding Assays: Radioligand binding assays can quantify the affinity (Ki) of a compound for its receptor.[10]

2. Cytotoxicity Assays: Essential for determining the therapeutic window. The MTT or CellTiter-Glo® assays are commonly used to assess cell viability in the presence of the compound.[11]

3. ADME & Physicochemical Profiling: Early characterization of ADME properties is critical for building a predictive IVIVC model.

  • Kinetic Solubility: Determines the concentration at which a compound precipitates from a solution.

  • LogP/LogD: Measures lipophilicity.

  • Metabolic Stability: Using liver microsomes or hepatocytes to identify potential sites of metabolism. The adamantane cage itself is relatively inert but can undergo hydroxylation by cytochrome P-450 enzymes.[12]

  • Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays predict passive diffusion and active transport across the gut wall.

Detailed Protocol: In Vitro Cytotoxicity using MTT Assay

This protocol provides a self-validating system for assessing the growth-inhibitory effects of adamantyl compounds on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an adamantyl compound.

Materials:

  • Human cancer cell line (e.g., HT-29 colon cancer cells)[13]

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Adamantyl test compound, high-purity DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well flat-bottom plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the adamantyl compound in 100% DMSO. Create a 2-fold serial dilution series in complete medium. Causality Check: The high DMSO concentration is necessary for initial solubilization. The subsequent dilution in medium ensures the final DMSO concentration in the assay is low (<0.5%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with 0.5% DMSO) and "positive control" (Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Self-Validation System:

  • Positive Control: Doxorubicin should yield an IC50 within the expected range, confirming assay sensitivity.

  • Vehicle Control: Cells treated with 0.5% DMSO should show >95% viability compared to untreated cells.

  • Z'-factor: For screening, a Z'-factor > 0.5 between the positive and vehicle controls indicates a robust assay.

Part 2: In Vivo Models for Functional Assessment

In vivo studies are indispensable for understanding how a compound behaves in a complex, whole-organism system.[14][15] The selection of an appropriate animal model is the most critical decision in this phase.[][17]

Causality of Model Selection

The choice of animal model must be driven by the therapeutic hypothesis.

  • Oncology: For anticancer adamantyl compounds, cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models in immunodeficient mice are standard.[13][] For example, testing a diaminophenyladamantane derivative in a colon cancer xenograft model directly evaluates its ability to suppress tumor growth in a live system.[13]

  • Infectious Disease: For antiviral research, models will be specific to the pathogen, such as influenza A infection models in mice to test M2 channel inhibitors.[1][18]

  • Pharmacokinetics (PK): PK studies are often first conducted in rats to determine key parameters like clearance, volume of distribution, and oral bioavailability.[19][20] These studies are crucial for adamantyl compounds, as their lipophilicity can lead to high volume of distribution and potential for long half-life.[3]

Key In Vivo Study Designs
  • Efficacy Studies: These studies test the therapeutic effect of the compound. Key endpoints include tumor volume reduction, increased survival time, or reduction in viral titer.[]

  • Pharmacokinetic (PK) Studies: These measure the drug's concentration in plasma and sometimes in target tissues over time after dosing. This data is used to calculate Cmax, Tmax, AUC, and half-life.[19][20]

  • Pharmacodynamic (PD) Studies: These link the drug concentration (PK) to a biological response (the "effect"). This can involve measuring a biomarker in tissue or blood that confirms the drug is hitting its target.

Visualizing the Preclinical Workflow

The following diagram illustrates the logical flow from initial in vitro screening to in vivo validation, forming the basis of the cross-validation effort.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase a Compound Library (Adamantyl Derivatives) b Primary Screening (Potency, e.g., IC50) a->b c Secondary Screening (Selectivity, Cytotoxicity) b->c d In Vitro ADME (Solubility, Permeability, Metabolic Stability) c->d e Lead Candidate Selection d->e f Pharmacokinetic (PK) Study (Rat/Mouse) g Efficacy / PD Study (Disease Model) f->g h IVIVC Analysis (PK/PD Modeling) f->h g->h e->f i Decision: Advance to IND-enabling studies? h->i

Caption: A generalized workflow from in vitro screening to in vivo validation and IVIVC analysis.

Part 3: The Cross-Validation Bridge: Integrating In Vitro and In Vivo Data

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution rate or potency) and a relevant in vivo response (like plasma concentration or therapeutic effect).[21][22] For adamantyl compounds, establishing this correlation is notoriously difficult due to the complex interplay of their physicochemical properties with biological systems.[7][23]

Challenges in Correlating Data for Adamantyl Compounds
  • The Lipophilicity Problem: In vitro potency (e.g., IC50) may not translate in vivo if the compound's high lipophilicity causes it to sequester in fatty tissues, preventing it from reaching the target site at a sufficient concentration.[23]

  • Metabolism: While the adamantane core is robust, hydroxylation can occur, producing active or inactive metabolites.[2][12] An in vitro assay might not capture the effects of these metabolites, which could significantly contribute to the in vivo outcome.

  • P-glycoprotein (P-gp) Efflux: Some adamantyl derivatives may be substrates for efflux pumps like P-gp, which can limit oral bioavailability and brain penetration, creating a major disconnect with in vitro cell permeability or potency data.[19]

The PK/PD Modeling Approach

The most effective way to build an IVIVC is through Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. This approach quantitatively links the drug's concentration in the body to its observed effect.

PKPD cluster_vitro In Vitro Data cluster_vivo In Vivo Data invitro_potency Potency (IC50 / Ki) Determined in cell-free or cell-based assays model PK/PD Model (Mathematical Link) invitro_potency->model informs Emax/EC50 pk_data Pharmacokinetics (PK) Plasma Concentration vs. Time (Determined from animal studies) pk_data->model provides C(t) input pd_data Pharmacodynamics (PD) Biological Effect vs. Time (e.g., Tumor Volume) model->pd_data predicts Effect(t)

Caption: The relationship between in vitro data, in vivo PK/PD, and the central role of modeling.

The Process:

  • Deconvolution: In vivo plasma concentration data is used to calculate the rate and extent of drug absorption in the body over time.[21]

  • Correlation: The in vivo absorption profile is then mathematically correlated with the in vitro dissolution or potency data. For adamantyl compounds, it's often more meaningful to correlate the in vivo effect (PD) with the time that plasma concentrations (PK) remain above the in vitro potency (IC50).

  • Validation: The model's predictive power is tested. This involves comparing the model's predicted in vivo outcomes with actual experimental results from a different set of formulations or doses (internal and external predictability).[21]

Case Study Analysis: When In Vitro Doesn't Predict In Vivo

Several studies with adamantyl-containing synthetic cannabinoids highlight the IVIVC challenge. In one study, a series of adamantyl indoles all showed similar full agonist profiles and high potency at CB1 and CB2 receptors in vitro.[2][24] However, when tested in vivo in rats, only some of the compounds produced the expected cannabimimetic effects (hypothermia, bradycardia).[2][24]

Analysis of Discrepancy:

  • Pharmacokinetics is Key: The authors suggested that the discrepancy was likely due to differences in the pharmacokinetic profiles of the compounds.[2][24] The compounds that were active in vivo may have achieved better brain penetration or had a slower metabolic clearance rate, allowing them to engage the target receptors for a longer duration.

  • Metabolic Differences: Phase 1 metabolism of the adamantane motif can lead to oxidation.[2] It's possible that metabolites of the active compounds retained cannabimimetic activity, while metabolites of the inactive compounds did not.[2]

This case underscores a critical lesson: for adamantyl compounds, in vitro potency is a necessary but not sufficient condition for in vivo efficacy. A favorable PK/ADME profile is equally important.

Part 4: Data Synthesis and Best Practices

To facilitate clear cross-validation, data should be systematically tabulated and compared.

Table 1: Example In Vitro vs. In Vivo Data Comparison for Anticancer Adamantyl Derivatives
Compound IDIn Vitro AssayIC50 (µM)[13]In Vivo ModelDosing RegimenIn Vivo OutcomeIVIVC Assessment
DPA (NSC-706832) NCI-60 Screen (HT-29)< 3.0Colon Colo 205 Xenografti.p. injection, weeklyTumor growth suppressionGood Correlation: Potent in vitro growth inhibition translated to in vivo tumor suppression.[13]
1,3-DPA/OH/NH2 NCI-60 Screen (HT-29)< 3.0Not ReportedNot ReportedNot ReportedIncomplete Data
Compound X P-gp Inhibition Assay5.0 (Reduces IC50 of DNM)[19]Rat PK Study (w/ Paclitaxel)5 mg/kg, oral co-adminIncreases oral bioavailability of Paclitaxel by 2.2-fold[19]Good Correlation: In vitro P-gp inhibition predicted in vivo enhancement of a P-gp substrate's absorption.

Conclusion and Authoritative Recommendations

The successful development of adamantyl-based therapeutics hinges on a deep understanding and proactive management of the in vitro-in vivo relationship. Simply generating data is not enough; the experimental strategy must be designed from the outset to build a predictive bridge between these two essential domains.

As a Senior Application Scientist, my core recommendations are:

  • Front-load ADME Profiling: Do not wait until a lead candidate is selected to assess solubility, metabolism, and permeability. These data are essential context for interpreting all in vitro potency results.

  • Embrace PK/PD Modeling: Treat IVIVC not as a retrospective analysis but as a prospective tool. Use early in vitro and in vivo data to build preliminary models that can guide the chemical optimization of new analogs.

  • Question Discrepancies: When in vitro and in vivo results diverge, it is a critical learning opportunity. Investigate potential causes—be it poor pharmacokinetics, rapid metabolism, or transporter effects. This knowledge is invaluable for the entire drug discovery program.

  • Validate Your Assays: Every protocol must be a self-validating system with appropriate controls to ensure the data is reliable. For adamantyl compounds, this includes rigorously confirming that the compound is in solution at the concentrations being tested.

By adopting this integrated and causally-driven approach, researchers can harness the full therapeutic potential of the adamantane scaffold, navigating the complexities of drug development with greater confidence and a higher probability of success.

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